molecular formula C11H6F5N3O3 B14992191 N-(4-methyl-1,2,5-oxadiazol-3-yl)-2-(pentafluorophenoxy)acetamide

N-(4-methyl-1,2,5-oxadiazol-3-yl)-2-(pentafluorophenoxy)acetamide

Cat. No.: B14992191
M. Wt: 323.18 g/mol
InChI Key: JKLHPFQWKVCTLV-UHFFFAOYSA-N
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Description

N-(4-methyl-1,2,5-oxadiazol-3-yl)-2-(2,3,4,5,6-pentafluorophenoxy)acetamide is a synthetic organic compound that belongs to the class of acetamides. This compound is characterized by the presence of a 1,2,5-oxadiazole ring and a pentafluorophenoxy group, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methyl-1,2,5-oxadiazol-3-yl)-2-(2,3,4,5,6-pentafluorophenoxy)acetamide typically involves the following steps:

    Formation of the 1,2,5-oxadiazole ring: This can be achieved through the cyclization of appropriate precursors under specific conditions.

    Introduction of the pentafluorophenoxy group: This step involves the reaction of the 1,2,5-oxadiazole intermediate with a pentafluorophenol derivative.

    Acetamide formation: The final step involves the acylation of the intermediate to form the acetamide group.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-methyl-1,2,5-oxadiazol-3-yl)-2-(2,3,4,5,6-pentafluorophenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pentafluorophenoxy group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: May serve as a probe or ligand in biochemical assays.

    Industry: Used in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of N-(4-methyl-1,2,5-oxadiazol-3-yl)-2-(2,3,4,5,6-pentafluorophenoxy)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-methyl-1,2,5-oxadiazol-3-yl)-2-(phenoxy)acetamide
  • N-(4-methyl-1,2,5-oxadiazol-3-yl)-2-(trifluoromethylphenoxy)acetamide

Uniqueness

N-(4-methyl-1,2,5-oxadiazol-3-yl)-2-(2,3,4,5,6-pentafluorophenoxy)acetamide is unique due to the presence of the pentafluorophenoxy group, which imparts distinct electronic and steric properties. This makes it a valuable compound for specific applications where these properties are advantageous.

Properties

Molecular Formula

C11H6F5N3O3

Molecular Weight

323.18 g/mol

IUPAC Name

N-(4-methyl-1,2,5-oxadiazol-3-yl)-2-(2,3,4,5,6-pentafluorophenoxy)acetamide

InChI

InChI=1S/C11H6F5N3O3/c1-3-11(19-22-18-3)17-4(20)2-21-10-8(15)6(13)5(12)7(14)9(10)16/h2H2,1H3,(H,17,19,20)

InChI Key

JKLHPFQWKVCTLV-UHFFFAOYSA-N

Canonical SMILES

CC1=NON=C1NC(=O)COC2=C(C(=C(C(=C2F)F)F)F)F

Origin of Product

United States

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